
4-(3,5-Dimethylphenyl)-3-butyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylphenyl)-3-butyn-1-ol is an organic compound characterized by the presence of a butynyl group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol typically involves the reaction of 3,5-dimethylphenylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,5-Dimethylphenyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 4-(3,5-Dimethylphenyl)-3-butyn-1-one.
Reduction: Formation of 4-(3,5-Dimethylphenyl)-3-butene-1-ol or 4-(3,5-Dimethylphenyl)-butane-1-ol.
Substitution: Formation of 4-(3,5-Dimethylphenyl)-3-butyn-1-chloride or 4-(3,5-Dimethylphenyl)-3-butyn-1-bromide.
Applications De Recherche Scientifique
4-(3,5-Dimethylphenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
- 4-(3,5-Dimethylphenyl)-3-butyn-2-ol
- 4-(3,5-Dimethylphenyl)-3-butyn-1-one
- 4-(3,5-Dimethylphenyl)-3-butene-1-ol
Comparison: 4-(3,5-Dimethylphenyl)-3-butyn-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-(3,5-dimethylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h7-9,13H,4,6H2,1-2H3 |
Clé InChI |
BKOIRRWVIRLCNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C#CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


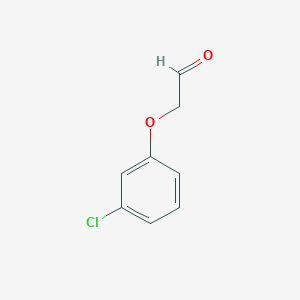
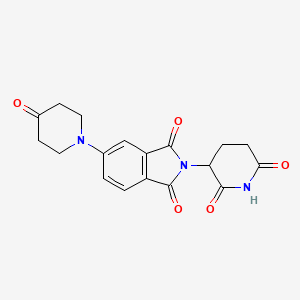
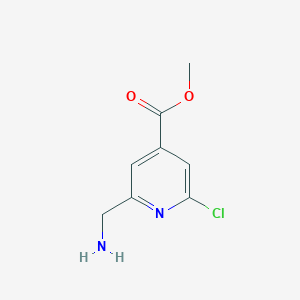


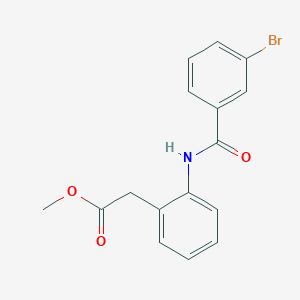
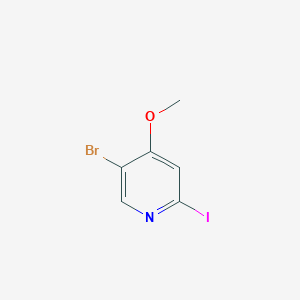

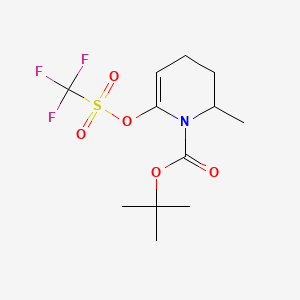
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)
![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
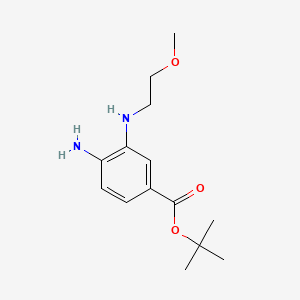

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
